

A Technical Guide to (S)-Mirtazapine-d3: Properties, Analysis, and Pharmacological Context

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Compound of Interest

Compound Name: (S)-Mirtazapine-d3

Cat. No.: B15615851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-Mirtazapine-d3**, a deuterated isotopologue of the psychoactive drug Mirtazapine. This document consolidates key chemical data, detailed experimental methodologies, and relevant pharmacological information to support research and development activities.

Core Compound Identification

While a specific CAS number for the enantiomerically pure **(S)-Mirtazapine-d3** is not distinctly cataloged, the compound is typically referenced under the CAS number for the racemic mixture of Mirtazapine-d3.

Identifier	Value	Citation
Compound Name	(S)-Mirtazapine-d3	
CAS Number	1216678-68-0 (for Mirtazapine-d3 racemic mixture)	
Molecular Formula	C ₁₇ H ₁₆ D ₃ N ₃	
Molecular Weight	268.37 g/mol	

Pharmacological Profile of Mirtazapine Enantiomers

Mirtazapine is a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers, both of which are pharmacologically active and contribute to the drug's overall clinical effect. The deuteration in **(S)-Mirtazapine-d3** makes it an ideal internal standard for quantitative bioanalytical studies involving the (S)-enantiomer.

Receptor Binding Affinity

The enantiomers of mirtazapine exhibit differential binding affinities for various neurotransmitter receptors. This stereoselectivity is crucial to understanding the compound's mechanism of action.

Receptor	(S)-(+)-Mirtazapine Affinity	(R)-(-)-Mirtazapine Affinity	Predominant Effect
α_2 -Adrenergic	Antagonist	Antagonist	Both enantiomers contribute to antagonism.
Serotonin 5-HT _{2A}	Potent Antagonist	Less Potent	(S)-enantiomer is primarily responsible for 5-HT _{2A} antagonism.
Serotonin 5-HT _{2C}	Potent Antagonist	Less Potent	(S)-enantiomer is primarily responsible for 5-HT _{2C} antagonism.
Serotonin 5-HT ₃	Less Potent	Potent Antagonist	(R)-enantiomer is primarily responsible for 5-HT ₃ antagonism.
Histamine H ₁	Potent Antagonist	Potent Antagonist	Both enantiomers contribute to H ₁ antagonism, with the (S)-enantiomer being a stronger antihistamine.

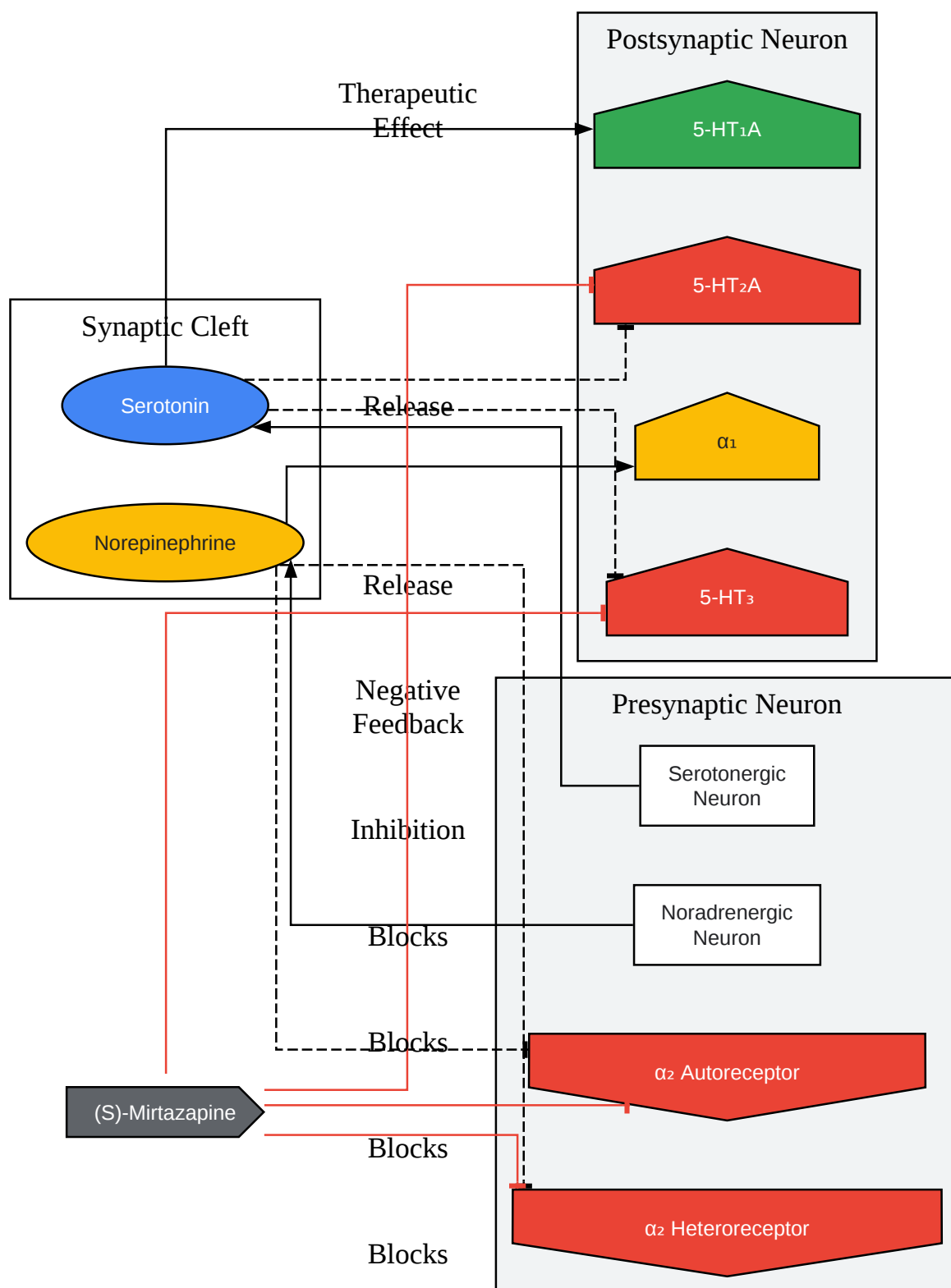
Enantioselective Pharmacokinetics

Pharmacokinetic parameters of mirtazapine are enantioselective, with notable differences in metabolism and elimination half-life between the (S) and (R) forms.

Parameter	(S)-(+)-Mirtazapine	(R)-(-)-Mirtazapine	Citation
Elimination Half-life	~9.9 ± 3.1 hours	~18.0 ± 2.5 hours	[1]
Metabolism	Preferentially metabolized by CYP2D6 and CYP1A2.	Metabolized by CYP3A4.	[2]
Plasma Concentration	Lower steady-state concentrations.	Higher steady-state concentrations.	[1]

Signaling Pathway and Mechanism of Action

Mirtazapine's antidepressant effects are attributed to its complex interaction with central nervous system receptors. As a noradrenergic and specific serotonergic antidepressant (NaSSA), it enhances both noradrenergic and serotonergic neurotransmission.



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Caption: Mirtazapine's mechanism of action.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below are summaries of methodologies for the synthesis and analysis of (S)-Mirtazapine.

Synthesis of (S)-Mirtazapine

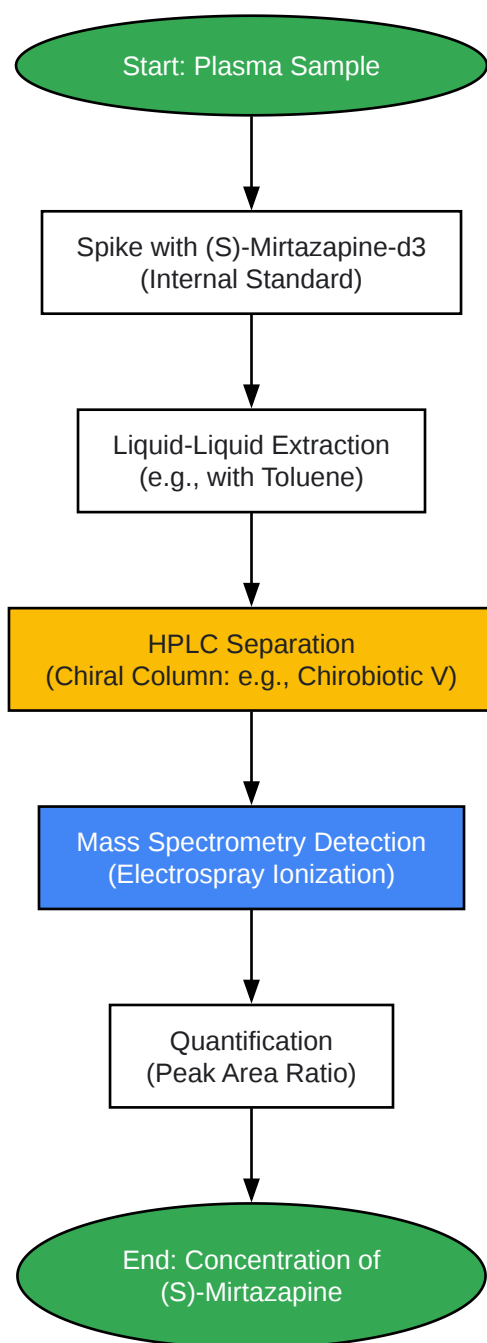
The asymmetric synthesis of (S)-Mirtazapine can be achieved starting from enantiomerically pure precursors. A common route involves the following key steps:

- **Resolution of (R,S)-1-methyl-3-phenylpiperazine:** A classical resolution using a chiral resolving agent like (S)-(+)-Anicyphos can be employed to isolate (S)-1-methyl-3-phenylpiperazine.
- **Condensation:** The resulting (S)-1-methyl-3-phenylpiperazine is condensed with 2-chloro-3-cyanopyridine.
- **Hydrolysis:** The nitrile group is then hydrolyzed to a carboxylic acid.
- **Ring Closure:** The final tetracyclic structure is formed via an electrophilic aromatic ring closure, for which polyphosphoric acid (PPA) has been shown to be effective in minimizing racemization.

A detailed, step-by-step protocol can be adapted from various sources in the scientific literature.^{[3][4][5]}

Enantioselective Analysis by LC-MS

(S)-Mirtazapine-d3 is used as an internal standard for the quantification of (S)-Mirtazapine in biological matrices. A typical LC-MS workflow is as follows:



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Caption: Workflow for enantioselective analysis.

Methodology Details:

- Sample Preparation: A common procedure involves a three-step liquid-liquid extraction from plasma.[6]

- **Chromatographic Separation:** A chiral stationary phase is essential for separating the enantiomers. A Chirobiotic V column is often used.[6]
- **Mass Spectrometric Detection:** Detection is typically performed using electrospray ionization in selective ion monitoring (SIM) mode.[6]
- **Quantification:** The concentration of (S)-Mirtazapine is determined by comparing its peak area to that of the deuterated internal standard, **(S)-Mirtazapine-d3**.

The limit of quantification for this type of method can reach as low as 0.5 ng/mL for each enantiomer in plasma.[6]

Conclusion

(S)-Mirtazapine-d3 is an indispensable tool for researchers engaged in the study of Mirtazapine's pharmacology and pharmacokinetics. Its use as an internal standard allows for precise and accurate quantification of the (S)-enantiomer, facilitating a deeper understanding of its contribution to the overall therapeutic effect and side-effect profile of the racemic drug. The methodologies and data presented in this guide offer a solid foundation for further investigation in the field of neuropsychopharmacology and drug metabolism.

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